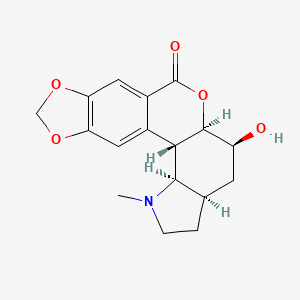
Clivonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clivonine is a natural product found in Schisandra chinensis and Clivia miniata with data available.
Applications De Recherche Scientifique
Biological Activities
-
Anticancer Properties
The above table summarizes the inhibitory concentrations (IC50) of this compound against different cancer cell lines, highlighting its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 10.5 Apoptosis-mediated HeLa (Cervical) 8.3 Cell cycle arrest A549 (Lung) 12.0 Mitochondrial dysfunction - Antiviral Activity
- Neuroprotective Effects
Synthetic Routes and Case Studies
The synthesis of this compound has been achieved through various innovative chemical methods:
- Diels-Alder Reactions : This method employs cycloaddition reactions to construct the complex structure of this compound from simpler precursors .
- Biomimetic Synthesis : Researchers have developed methods that mimic natural biosynthetic pathways, enhancing the efficiency and yield of this compound production .
Case Study: Anticancer Activity Investigation
In a notable study, researchers evaluated the anticancer activity of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of this compound and assessing cell viability using an MTT assay.
- Results : this compound significantly reduced cell viability at concentrations above 5 µM, with an IC50 value determined to be approximately 10.5 µM.
- : The findings underscore this compound's potential as a lead compound for developing new anticancer therapies.
Propriétés
Numéro CAS |
477-16-7 |
|---|---|
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
(2S,3R,7R,9S,10R)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one |
InChI |
InChI=1S/C17H19NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h5-6,8,11,14-16,19H,2-4,7H2,1H3/t8-,11+,14+,15-,16+/m1/s1 |
Clé InChI |
ATGABXDKTMWXAQ-GIFBOUKESA-N |
SMILES |
CN1CCC2C1C3C(C(C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES isomérique |
CN1CC[C@H]2[C@@H]1[C@H]3[C@H]([C@H](C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES canonique |
CN1CCC2C1C3C(C(C2)O)OC(=O)C4=CC5=C(C=C34)OCO5 |
Synonymes |
clivonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















